2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Description
Chemical Structure: This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetic acid backbone modified with a dimethylamino group at the α-carbon. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol (calculated).
Properties
IUPAC Name |
2-(dimethylamino)-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-11(3)5-6/h4-5,7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPQXINFWDOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Dimethylamino Group: Enhances solubility in polar solvents and may influence basicity (pKa ~8-10).
- Acetic Acid Moiety : Provides a carboxylic acid functional group for salt formation or conjugation.
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and physicochemical properties of 2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and related compounds:
Key Differences and Functional Implications
Amino Group Variations: The dimethylamino group in the target compound enhances lipophilicity compared to the unmodified 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (). This modification may improve membrane permeability in biological applications. In contrast, the amino group in ’s compound (as a dihydrochloride salt) increases water solubility and ionic character, making it suitable for aqueous reaction conditions.
Chloro and dimethyl groups () increase electron-withdrawing effects, which could stabilize the pyrazole ring but reduce nucleophilicity.
Functional Group Modifications: Esterification () converts the carboxylic acid into a methyl ester, altering solubility (more lipophilic) and reactivity (ester hydrolysis possible under basic conditions).
Physicochemical Properties: The molecular weight range spans 140–307 g/mol, with higher weights correlating with increased substituent complexity (e.g., phenyl groups in ). Purity: Commercial availability of 95% purity is noted for simpler derivatives (), while more complex analogues may require specialized synthesis.
Research and Application Insights
- Pharmaceutical Relevance : The morpholine derivative () and methyl ester () are highlighted for applications in drug discovery, particularly in kinase inhibitors or prodrug formulations .
- Synthetic Challenges: and emphasize the use of tert-butoxycarbonyl (Boc) protecting groups to stabilize amino-acetic acid derivatives during synthesis .
- Biological Activity : Chlorinated pyrazole derivatives () are often explored for antimicrobial or anti-inflammatory properties due to halogen-mediated interactions with biological targets .
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